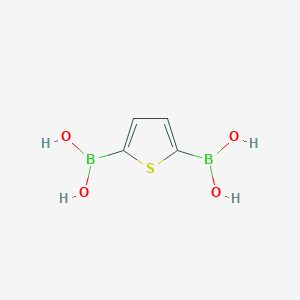

2,5-Thiophenediboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-boronothiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6B2O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,7-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFDVFMUXZWWOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6B2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377891 | |

| Record name | Thiene-2,5-diyldiboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26076-46-0 | |

| Record name | Thiene-2,5-diyldiboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Thiophenediylbisboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Thiophenediboronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Thiophenediboronic acid (CAS Number: 26076-46-0), a versatile building block in modern organic chemistry. This document details its chemical and physical properties, provides insights into its synthesis, and explores its significant applications, particularly in the realms of polymer chemistry, materials science, and drug discovery. The information is structured to be a valuable resource for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the logical relationships between its structure and applications.

Core Properties of this compound

This compound is a thiophene ring symmetrically substituted with two boronic acid functional groups. This structure makes it an excellent bifunctional reagent for various cross-coupling reactions.[1]

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 26076-46-0 | [2] |

| Molecular Formula | C₄H₆B₂O₄S | [2] |

| Molecular Weight | 171.78 g/mol | [2] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 250 °C (decomposes) | |

| Purity | ≥95.0% | [2] |

| InChI Key | SKFDVFMUXZWWOW-UHFFFAOYSA-N | |

| SMILES | OB(O)c1ccc(s1)B(O)O |

Solubility Profile

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, a qualitative understanding can be inferred from the behavior of structurally similar boronic acids, such as phenylboronic acid. Generally, boronic acids exhibit moderate solubility in polar aprotic solvents and alcohols, and low solubility in nonpolar hydrocarbon solvents.

Expected Solubility Trends:

-

High Solubility: Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).

-

Moderate Solubility: Alcohols such as methanol and ethanol, and ethers like Tetrahydrofuran (THF).

-

Low to Insoluble: Nonpolar solvents like hexane and toluene.

It is crucial for researchers to experimentally determine the solubility in their specific solvent systems for accurate reaction and process optimization.

Synthesis and Experimental Protocols

General Synthetic Approach via Boronic Esters

A common strategy for preparing boronic acids is through the hydrolysis of their corresponding boronate esters. The bis(pinacol) ester of this compound is a commercially available and stable precursor.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol for Suzuki-Miyaura Cross-Coupling

This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions. The following is a general protocol that can be adapted for specific substrates.

Objective: To synthesize a thiophene-containing polymer via Suzuki-Miyaura polycondensation.

Materials:

-

This compound (or its bis(pinacol) ester)

-

An aryl dihalide (e.g., a dibromobenzene derivative)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand)

-

Base (e.g., aqueous Na₂CO₃, K₂CO₃, or K₃PO₄)

-

Solvent (e.g., Toluene, DMF, or a mixture with water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the aryl dihalide (1.0 eq), and the base (2.0-3.0 eq).

-

Solvent Addition: Add the degassed solvent to the flask.

-

Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (often 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a biphasic system is used, separate the organic layer. Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable building block in several areas of chemical research and development.

Polymer and Materials Science

A primary application of this compound is in the synthesis of conjugated polymers.[3] These materials are of significant interest for their electronic and optical properties, finding use in:

-

Organic Light-Emitting Diodes (OLEDs): Thiophene-containing polymers can be used as emissive or charge-transporting layers.

-

Organic Photovoltaics (OPVs): These polymers can act as the electron-donating material in the active layer of solar cells.

-

Organic Field-Effect Transistors (OFETs): The semiconducting properties of these polymers are utilized in electronic switching devices.

-

Biosensors: It can be used to fabricate graphene-based biosensors for the detection of glucose and Escherichia coli.

References

- 1. Thiophene-2,5-diboronic acid bis(pinacol) ester, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Synthesis and Characterization of 2,5-Thiophenediboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Thiophenediboronic acid is a key building block in organic synthesis, particularly valued for its role in the construction of conjugated polymers and functional materials through metal-catalyzed cross-coupling reactions. Its bifunctional nature allows for the extension of molecular chains at two defined points on the thiophene ring, making it an important monomer in materials science and a versatile reagent in medicinal chemistry. This guide provides a comprehensive overview of the synthesis and characterization of this compound, including a plausible synthetic protocol, expected characterization data, and a summary of its physical and chemical properties.

Introduction

Thiophene-based compounds are a critical class of heterocycles used extensively in the development of pharmaceuticals, organic electronics, and advanced materials. The introduction of boronic acid functionalities onto the thiophene core significantly enhances its synthetic utility, particularly in Suzuki-Miyaura cross-coupling reactions. This compound, with boronic acid groups at the alpha-positions of the thiophene ring, is a symmetrical molecule that serves as a fundamental component for creating linear, well-defined polymeric structures and complex molecular architectures. This document outlines the essential technical aspects related to the preparation and analysis of this important synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 26076-46-0 | [1][2][3][4][5] |

| Molecular Formula | C₄H₆B₂O₄S | [1][2][3][4] |

| Molecular Weight | 171.78 g/mol | [3][4] |

| Appearance | Off-white to light-colored solid | Inferred from typical appearance of boronic acids |

| Melting Point | 250 °C (with decomposition) | [1][2][3][6] |

| Purity | ≥95.0% (commercially available) | [1][2][3] |

| Solubility | Soluble in many organic solvents, limited solubility in water | General property of boronic acids |

| SMILES String | OB(O)c1ccc(s1)B(O)O | [1][2][3] |

| InChI Key | SKFDVFMUXZWWOW-UHFFFAOYSA-N | [1][2][3] |

Synthesis of this compound

General Synthetic Workflow

The overall synthetic strategy involves a two-step process, which can often be performed as a "one-pot" procedure. The workflow is illustrated in the diagram below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on common laboratory practices for similar transformations.

Materials:

-

2,5-Dibromothiophene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes or pentane for washing/recrystallization

-

Diethyl ether or ethyl acetate for extraction

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2,5-dibromothiophene (1.0 eq). Anhydrous THF is added to dissolve the starting material.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (2.2 eq) is added dropwise via syringe over a period of 30 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for an additional 1-2 hours.

-

Borylation: Triisopropyl borate (2.5 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis (Workup): The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C. The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Extraction: The aqueous layer is separated, and the organic layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is typically a solid that can be purified by recrystallization or by washing with a non-polar solvent like hexanes or pentane to remove non-polar impurities.

Characterization

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound. The following are the expected results from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for structural elucidation.

-

¹H NMR: Due to the symmetry of the molecule, a single signal is expected for the two equivalent protons on the thiophene ring. The presence of the boronic acid groups, which are electron-withdrawing, will deshield these protons, shifting their resonance downfield compared to unsubstituted thiophene. The hydroxyl protons of the boronic acid groups will appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and presence of water.

-

¹³C NMR: Three distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. Two signals will correspond to the carbon atoms of the thiophene ring (one for the carbon atoms bearing the boronic acid groups and one for the protonated carbon atoms). The chemical shifts will be in the aromatic region.

Table 2: Expected NMR Data for this compound (in a suitable deuterated solvent like DMSO-d₆)

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.5 - 8.0 | Singlet | Thiophene C-H |

| Variable (broad) | Singlet (broad) | B(OH)₂ | |

| ¹³C | ~140 - 150 | - | Thiophene C-B |

| ~130 - 140 | - | Thiophene C-H |

Note: These are estimated values based on the analysis of similar compounds. Actual values may vary depending on the experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500 - 3200 | Strong, Broad | O-H stretch (from B(OH)₂) |

| ~3100 | Weak to Medium | Aromatic C-H stretch |

| ~1600 | Medium | C=C stretch (thiophene ring) |

| ~1350 | Strong | B-O stretch |

| ~1020 | Strong | B-O-H bend |

| ~800 | Medium to Strong | C-S stretch (thiophene ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For electrospray ionization (ESI-MS), the molecular ion peak [M-H]⁻ or adducts might be observed. The exact mass can be used to confirm the elemental composition.

Table 4: Expected Mass Spectrometry Data for this compound

| Technique | Expected m/z | Interpretation |

| High-Resolution MS | ~172.01 (as [M+H]⁺) | Confirmation of molecular formula C₄H₇B₂O₄S |

| ESI-MS (-) | ~171.00 | [M-H]⁻ |

Applications in Research and Development

This compound is a valuable reagent with several key applications:

-

Polymer Synthesis: It is extensively used in Suzuki polycondensation reactions with dihaloarenes to produce conjugated polymers for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[7][8]

-

Sensor Development: The thiophene core and the reactive boronic acid groups can be incorporated into molecules designed as fluorescent sensors for various analytes, including metal ions like mercury.[2][6]

-

Biosensor Fabrication: It has been used in the fabrication of graphene-based biosensors for the detection of biological molecules such as glucose and bacteria like Escherichia coli.[2][6]

-

Medicinal Chemistry: As a bifunctional building block, it can be used in the synthesis of complex molecules with potential therapeutic applications.

The relationship between the synthesis of this compound and its primary application in polymer synthesis is depicted in the following diagram.

Caption: From monomer synthesis to polymer applications.

Conclusion

This compound is a synthetically versatile and important molecule in modern organic chemistry and materials science. Its preparation from 2,5-dibromothiophene is a standard and efficient process. The characterization of this compound relies on a combination of NMR and IR spectroscopy, and mass spectrometry to confirm its structure and purity. The continued use of this building block in the development of novel materials and functional molecules underscores its significance in both academic and industrial research. This guide provides the foundational knowledge required for the synthesis, characterization, and application of this compound for professionals in the field.

References

- 1. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 2,5-噻吩二酰双硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691) [hmdb.ca]

- 6. web.pdx.edu [web.pdx.edu]

- 7. 2-Thiopheneboronic acid | C4H5BO2S | CID 2733960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,5-Thiophenedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

Solubility and stability of 2,5-Thiophenediboronic acid

An In-depth Technical Guide to the Solubility and Stability of 2,5-Thiophenediboronic Acid

Executive Summary

This technical guide provides a comprehensive overview of the known physicochemical properties, solubility, and stability of this compound (CAS: 26076-46-0). While specific quantitative solubility data in various organic solvents is not extensively documented in publicly available literature, this guide extrapolates expected behaviors based on the general characteristics of boronic acids and provides detailed experimental protocols for researchers to determine these parameters. Furthermore, it addresses the inherent stability challenges of boronic acids, such as dehydration to form anhydrides, and outlines methodologies for assessing the stability of this compound under various conditions. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize this versatile building block.

Physicochemical Properties

This compound is a key bifunctional organoboron compound used in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to create conjugated polymers and in the development of sensors.[1] Its properties are summarized below.

| Property | Value | Reference |

| CAS Number | 26076-46-0 | [1] |

| Molecular Formula | C₄H₆B₂O₄S | [1] |

| Molecular Weight | 171.78 g/mol | [1] |

| Melting Point | 250 °C (decomposes) | [1] |

| Appearance | White to slightly pale yellow crystal/powder | [2] |

| SMILES String | OB(O)c1ccc(s1)B(O)O | [1] |

| InChI Key | SKFDVFMUXZWWOW-UHFFFAOYSA-N | [1] |

| Hazard Classifications | Causes serious eye irritation (H319) | [3] |

| Storage Class | 11 - Combustible Solids |

Solubility Profile

General Solubility Trends for Boronic Acids:

-

Polar Solvents : Boronic acids generally exhibit higher solubility in polar organic solvents like ethers and ketones.[4]

-

Aprotic Solvents : Solubility is often moderate in solvents like chloroform.[4]

-

Nonpolar Solvents : They typically show very low solubility in nonpolar hydrocarbon solvents.[4]

-

Esterification Effect : The conversion of boronic acids to their esters (e.g., pinacol esters) significantly increases their solubility in organic solvents.[4]

For this compound, the presence of two polar boronic acid groups suggests it would likely be soluble in polar organic solvents such as DMSO, DMF, and possibly alcohols, while having limited solubility in nonpolar solvents like hexane and toluene. However, empirical determination is necessary for accurate data.

Experimental Protocol: Solubility Determination (Dynamic Method)

To address the lack of quantitative data, researchers can employ a dynamic (polythermal) method to determine the solubility of this compound. This method involves identifying the temperature at which a known concentration of the solute completely dissolves.[5][6]

Materials and Apparatus:

-

This compound (high purity)

-

High-purity, anhydrous organic solvents

-

Analytical balance (precision ±0.1 mg)

-

Sealed glass vials or test tubes

-

Magnetic stirrer and stir bars

-

Programmable, controlled-temperature bath (precision ±0.1 °C)

-

Calibrated thermometer or thermocouple (precision ±0.1 °C)

-

Luminance probe or turbidity sensor (visual observation can be used as a less precise alternative)[5][6]

Procedure:

-

Sample Preparation : Accurately weigh a specific amount of this compound into a glass vial.[5]

-

Add a precise volume or weight of the desired organic solvent to achieve a known concentration or mole fraction.[5]

-

Add a small magnetic stir bar and seal the vial tightly to prevent solvent evaporation and moisture ingress.[5]

-

Measurement : Place the sealed vial in the temperature-controlled bath and begin vigorous stirring.

-

Slowly increase the temperature at a controlled rate (e.g., 0.2–0.5 °C/min).[5]

-

Endpoint Determination : Monitor the solution's turbidity. The solubility temperature is the point at which the last solid particles disappear, resulting in a clear solution. Record this temperature.[5]

-

Data Analysis : Repeat the measurement for several different concentrations. Plot the solubility temperature (T) against the mole fraction (x) of the solute to generate a solubility curve.[5]

Stability Profile

The stability of boronic acids is a critical consideration for storage, handling, and application, particularly in drug development.

Key Stability Concerns:

-

Dehydration : Boronic acids can undergo reversible intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[4][6] Product documentation for commercial this compound often notes that it "contains varying amounts of anhydride," confirming this degradation pathway is active. This equilibrium can complicate stoichiometry in reactions and affect solubility.

-

Oxidative Degradation : The boronic acid group can be susceptible to oxidative cleavage. Studies on peptide boronic acids have shown that this can be a major degradation pathway, leading to the cleavage of the C-B bond to form an alcohol.[7]

-

Storage Conditions : As a combustible solid, it should be stored in a cool, dry, well-ventilated place away from sources of ignition.[2] The stability of related thiol-containing compounds has been shown to be sensitive to temperature and humidity, with degradation increasing at higher temperatures and relative humidity.[8]

Experimental Protocol: Stability-Indicating Assay

A stability-indicating analytical method is crucial for quantifying the parent compound and detecting its degradation products over time under various stress conditions. High-Performance Liquid Chromatography (HPLC) is a common and effective technique for this purpose.[9]

Materials and Apparatus:

-

HPLC system with a UV or PDA detector

-

C18 reverse-phase column

-

This compound reference standard

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers (for pH-dependent studies)

-

Forced degradation equipment (e.g., oven, UV light chamber, acid/base solutions, H₂O₂)

Procedure:

-

Method Development : Develop an HPLC method capable of separating the this compound peak from potential degradation products and formulation excipients.

-

Forced Degradation Studies : Subject the compound to stress conditions to intentionally generate degradation products. Typical conditions include:

-

Acid/Base Hydrolysis : e.g., 0.1 M HCl, 0.1 M NaOH at elevated temperature.

-

Oxidation : e.g., 3% H₂O₂ at room temperature.

-

Thermal Stress : e.g., 60-80 °C in solid state and in solution.

-

Photostability : Exposure to UV/Vis light as per ICH Q1B guidelines.

-

-

Sample Analysis : Analyze the stressed samples by the developed HPLC method.

-

Method Validation : Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered "stability-indicating" if all major degradation products are resolved from the parent peak.

-

Long-Term Stability Study : Store the compound under defined long-term storage conditions (e.g., 25 °C/60% RH, 4 °C) and test at specified time points to determine shelf-life.

Conclusion

This compound is a valuable reagent with well-defined physical properties but limited publicly available quantitative data on its solubility and stability. The primary stability concern is its propensity for dehydration to form boroxine anhydrides, a common characteristic of boronic acids. This guide provides robust, adaptable experimental protocols that enable researchers to systematically determine the solubility in specific solvent systems and to develop a validated, stability-indicating assay. Such empirical data is essential for optimizing reaction conditions, developing robust formulations, and ensuring the material's quality and reliability in research and development settings.

References

- 1. 2,5-Thiophenediylbisboronic acid = 95.0 26076-46-0 [sigmaaldrich.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. White analytical chemistry-driven stability-indicating concomitant chromatographic estimation of thiocolchicoside and aceclofenac using response surface analysis and red, green, and blue model - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of 2,5-Thiophenediboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Spectral Data

2,5-Thiophenediboronic acid is a solid compound with the molecular formula C₄H₆B₂O₄S and a molecular weight of 171.78 g/mol .[1][2] Analytical data, including NMR, HPLC, and LC-MS, are available from commercial suppliers.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. Due to the tendency of boronic acids to form cyclic anhydrides (boroxines) upon dehydration, sample preparation and choice of solvent are critical for obtaining a clean spectrum. Using a deuterated solvent that can disrupt the formation of these oligomers, such as methanol-d4 or DMSO-d6, is recommended.

Expected ¹H NMR Data:

Based on the structure and data from related thiophene boronic acid esters, the proton NMR spectrum is expected to show a singlet for the two equivalent protons on the thiophene ring.[5] The protons of the boronic acid groups (-B(OH)₂) will likely appear as a broad singlet, and its chemical shift may vary depending on the solvent, concentration, and water content.

| Proton | Expected Chemical Shift (δ) ppm | Multiplicity |

| Thiophene C-H | ~7.7 | Singlet |

| B(OH )_2 | Broad | Singlet |

Expected ¹³C NMR Data:

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The spectrum is expected to show two distinct signals for the thiophene ring carbons. The carbon atoms attached to the boronic acid groups will have a characteristic chemical shift.

| Carbon | Expected Chemical Shift (δ) ppm |

| Thiophene C -B | ~140-150 |

| Thiophene C -H | ~135-140 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound. The spectrum is expected to show characteristic absorption bands for the O-H, B-O, and C-S bonds, as well as vibrations from the thiophene ring.

| Bond/Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (boronic acid) | 3200-3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| B-O stretch | 1310-1380 | Strong |

| Thiophene ring vibrations | 1400-1600 | Medium-Weak |

| C-S stretch | 600-800 | Medium-Weak |

Note: The IR spectrum of a covalent organic framework synthesized from this compound showed characteristic boronate ester stretching frequencies at 1,348, 1,323, and 1,225 cm⁻¹.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight and fragmentation pattern. For boronic acids, soft ionization techniques such as Electrospray Ionization (ESI) are often preferred to minimize fragmentation and observe the molecular ion.

| Ion | Expected m/z |

| [M+H]⁺ | 172.79 |

| [M+Na]⁺ | 194.77 |

| [M-H]⁻ | 170.77 |

Experimental Protocols

Detailed methodologies for obtaining the spectral data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is suitable for analysis.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (typically 1024 or more scans).

-

A relaxation delay of 2-5 seconds is recommended.

-

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Typical ESI conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

-

Data Analysis Workflow

The following diagram illustrates a typical workflow for the spectral analysis of this compound.

Caption: Workflow for spectral data acquisition and analysis.

References

- 1. 2,5-Thiophenediylbisboronic acid = 95.0 26076-46-0 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 26076-46-0 | 2,5-Thiophenediylbisboronic acid | Organoborons | Ambeed.com [ambeed.com]

- 4. 26076-46-0|Thiophene-2,5-diyldiboronic acid|BLD Pharm [bldpharm.com]

- 5. rsc.org [rsc.org]

- 6. Thiophene-based covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 2,5-Thiophenediboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling protocols, and toxicological insights for 2,5-Thiophenediboronic acid, a key building block in the synthesis of conjugated polymers and other advanced materials. The following sections detail the potential hazards, proper handling and storage procedures, emergency measures, and a representative experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions.

Chemical and Physical Properties

This compound is a solid organic compound utilized in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

| Property | Value | Reference |

| Chemical Formula | C₄H₆B₂O₄S | [1] |

| Molecular Weight | 171.78 g/mol | [1] |

| CAS Number | 26076-46-0 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | >300 °C | [2] |

| Solubility | Soluble in organic solvents such as dioxane and THF. Insoluble in water. | [3][4] |

Hazard Identification and Safety Precautions

While specific toxicity data for this compound is limited, the hazards can be inferred from data on similar compounds, such as other arylboronic acids and thiophene derivatives. The primary hazards are eye, skin, and respiratory tract irritation.

GHS Hazard Classification:

| Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram:

Precautionary Statements:

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/ eye protection/ face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Information

Toxicity of Thiophene-Containing Compounds:

The thiophene ring is a "structural alert" in toxicology, as its metabolism can lead to the formation of reactive metabolites.[5][6][7] The primary mechanism of toxicity involves the oxidation of the thiophene ring by cytochrome P450 (CYP450) enzymes in the liver.[8][9][10] This bioactivation can produce highly reactive electrophilic intermediates, such as thiophene S-oxides and thiophene epoxides.[5][6][7] These reactive metabolites can covalently bind to cellular macromolecules, including proteins, leading to cellular damage and toxicity.[5] This mechanism is implicated in the hepatotoxicity of some thiophene-containing drugs.[6]

Toxicity of Arylboronic Acids:

Arylboronic acids have been reported to exhibit weak mutagenicity in some in vitro bacterial assays.[11] However, subsequent in vivo studies on a variety of arylboronic acid scaffolds have not shown evidence of mutagenicity.[12] While generally considered to have low toxicity, some boronic acids can cause skin and eye irritation.[13] Acute toxicity studies in mice on various boronic acids have shown that high doses (generally >100 mg/kg) can induce effects on the central nervous system.[14]

| Compound Class | Toxicological Endpoint | Observed Effects | Reference |

| Thiophene Derivatives | Metabolism-induced toxicity | Bioactivation by CYP450 enzymes to reactive metabolites (S-oxides, epoxides) leading to potential hepatotoxicity. | [5][6][7][8][9] |

| Arylboronic Acids | In vitro mutagenicity | Some arylboronic acids show weak mutagenicity in bacterial assays. | [11] |

| In vivo mutagenicity | Tested arylboronic acids were not found to be mutagenic in animal studies. | [12] | |

| Acute toxicity (mice) | High doses of some boronic acids can cause CNS effects. The LD50 for phenylboronic acid was reported as 900 mg/kg (i.p. in mice). | [14][15] | |

| 2-Thiopheneboronic acid | Acute oral toxicity (rat) | LD50: 500.1 mg/kg |

Emergency Procedures

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, sulfur oxides, and boron oxides.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures:

-

Personal Precautions: Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles. Avoid dust formation and ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Containment and Cleanup: Sweep up and shovel into a suitable container for disposal. Avoid raising dust.

Handling and Storage

Handling:

-

Handle in a well-ventilated place, preferably in a chemical fume hood.

-

Wear appropriate PPE as detailed in Section 6.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid formation of dust and aerosols.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Recommended storage temperature is 2-8 °C.

Exposure Controls and Personal Protection

Engineering Controls:

-

Use a laboratory fume hood to maintain airborne concentrations below exposure limits.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

| Protection Type | Equipment |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be appropriate for large quantities. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing to prevent skin exposure. |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 (or better) particulate respirator is recommended. |

Experimental Protocol: Suzuki-Miyaura Polycondensation

This compound is frequently used in Suzuki-Miyaura cross-coupling reactions to synthesize conjugated polymers.[16][17] The following is a general protocol for such a reaction. Note: This is a representative procedure and may require optimization for specific substrates and desired polymer properties. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques.

Materials:

-

This compound

-

Aryl dihalide (e.g., dibromobenzene derivative)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand)[16][17]

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or THF, often with a small amount of water)[3][18]

Procedure:

-

Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl dihalide (1.0 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (typically 1-5 mol %).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat three times).

-

Solvent Addition: Add the degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (several hours to overnight).

-

Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., GPC, NMR of aliquots).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or acetone).

-

Purification: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum. Further purification may be necessary (e.g., Soxhlet extraction) to remove catalyst residues and low molecular weight oligomers.

Safety Considerations for Suzuki-Miyaura Reactions:

-

Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be exothermic.[19] For larger scale reactions, monitor the temperature and consider controlled addition of reagents.

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

-

Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.

-

Solvents: Use appropriate safety precautions for the chosen solvents, many of which are flammable.

Visualizations

The following diagrams illustrate key conceptual workflows related to the handling and use of this compound.

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A flowchart illustrating the key steps in a Suzuki-Miyaura polycondensation reaction.

Caption: A simplified diagram showing the potential metabolic pathway leading to thiophene toxicity.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. impactfactor.org [impactfactor.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 12. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. engineering.purdue.edu [engineering.purdue.edu]

An In-depth Technical Guide to 2,5-Thiophenediboronic Acid and its Anhydride Form

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-thiophenediboronic acid and its corresponding anhydride. It details the synthesis, characterization, and key applications of these compounds, with a particular focus on their roles in polymer chemistry and potential applications in drug development. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations of relevant chemical processes to serve as a practical resource for researchers in the field.

Introduction

This compound is a versatile bifunctional organoboron compound that has garnered significant interest in organic synthesis and materials science. Its rigid thiophene core and two reactive boronic acid moieties make it an ideal building block for the construction of conjugated polymers and other complex organic molecules. The ability of boronic acids to reversibly form esters with diols has also opened avenues for their exploration in biomedical applications, including drug delivery and biosensing. This guide will delve into the technical details of this compound, including its synthesis from readily available precursors, its propensity to form a cyclic anhydride (a boroxine), and its application in the well-known Suzuki-Miyaura cross-coupling reaction for the synthesis of advanced materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that commercial samples of this compound often contain varying amounts of its anhydride form.[1]

| Property | Value | Reference |

| Chemical Formula | C₄H₆B₂O₄S | |

| Molecular Weight | 171.78 g/mol | |

| CAS Number | 26076-46-0 | |

| Appearance | White to off-white powder/crystal | |

| Melting Point | 250 °C (decomposes) | |

| Solubility | Soluble in many organic solvents, limited solubility in water. | [2] |

Synthesis and Characterization

Synthesis of 2,5-Dibromothiophene

The most common precursor for the synthesis of this compound is 2,5-dibromothiophene. A general and efficient method for the preparation of 2,5-dibromothiophene involves the direct bromination of thiophene.

Experimental Protocol: Synthesis of 2,5-Dibromothiophene [2]

-

Materials: Thiophene, Bromine (Br₂), or N-bromosuccinimide (NBS), appropriate solvent (e.g., diethyl ether, chloroform).

-

Procedure:

-

Dissolve thiophene in a suitable solvent in a reaction flask equipped with a dropping funnel and a stirrer, and cool the mixture in an ice bath.

-

Slowly add a solution of the brominating agent (e.g., bromine in the same solvent) to the cooled thiophene solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period to ensure complete reaction.

-

Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine.

-

Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain 2,5-dibromothiophene as a light-yellow liquid.

-

-

Expected Yield: 84-87% (when hydrobromic acid is used in conjunction with bromine).[2]

Synthesis of this compound

The conversion of 2,5-dibromothiophene to this compound is typically achieved through a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.

Experimental Protocol: Synthesis of this compound

-

Materials: 2,5-Dibromothiophene, n-Butyllithium (n-BuLi) in hexanes, Triisopropyl borate, Diethyl ether (anhydrous), Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve 2,5-dibromothiophene in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add a solution of n-butyllithium in hexanes to the cooled solution while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Slowly add triisopropyl borate to the reaction mixture at -78 °C and then allow the mixture to warm to room temperature overnight with continuous stirring.

-

Cool the reaction mixture in an ice bath and acidify it by the slow addition of aqueous hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization.

-

-

Note: The yield for this type of reaction can vary, and optimization of reaction conditions may be necessary.

Formation of this compound Anhydride (Boroxine)

Boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines. In the case of this compound, a trimeric cyclic anhydride can form. This dehydration is often reversible and can be influenced by factors such as temperature and the presence of water. The anhydride can be intentionally formed by heating the boronic acid, often with azeotropic removal of water.

Experimental Protocol: Preparation of Benzeneboronic Anhydride (as an illustrative example) [3]

-

Materials: Benzeneboronic acid, Petroleum ether.

-

Procedure:

-

Wash the benzeneboronic acid with petroleum ether to remove impurities.

-

Dehydrate the acid by heating it in an oven at 110 °C under atmospheric pressure for 6 hours.

-

This general procedure can be adapted for the synthesis of the anhydride of this compound.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | A singlet for the two equivalent protons on the thiophene ring. A broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O. |

| ¹³C NMR | Two signals are expected for the thiophene ring carbons: one for the carbons attached to the boron atoms and one for the other two carbons. The carbon attached to boron will likely show a broad signal due to quadrupolar relaxation of the boron nucleus. |

| FTIR (cm⁻¹) | - Broad O-H stretching band around 3200-3600 cm⁻¹.- B-O stretching vibrations around 1300-1400 cm⁻¹.- C-S stretching of the thiophene ring. |

Applications in Polymer Synthesis: Suzuki-Miyaura Polycondensation

A primary application of this compound is in the synthesis of conjugated polymers via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide. When a diboronic acid is reacted with a dihalide, a polymerization reaction occurs, leading to the formation of a polymer chain.

Experimental Protocol: Synthesis of Poly(p-phenylene-alt-2,5-thiophene) [4]

-

Materials: this compound (or its pinacol ester), 1,4-Dibromobenzene, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃ or Na₂CO₃), Solvent (e.g., toluene, DMF, or a biphasic mixture).

-

Procedure:

-

To a reaction flask, add this compound, 1,4-dibromobenzene, and the palladium catalyst under an inert atmosphere.

-

Add the base and the degassed solvent(s).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for a specified time (e.g., 24-48 hours).

-

Monitor the progress of the polymerization by techniques such as GPC (Gel Permeation Chromatography).

-

After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

-

Filter the polymer, wash it with appropriate solvents to remove residual catalyst and monomers, and dry it under vacuum.

-

-

Characterization of the Polymer: The resulting polymer can be characterized by GPC to determine its molecular weight and polydispersity index (PDI), and by spectroscopic methods (NMR, IR, UV-Vis) to confirm its structure and optical properties.

Diagram 1: Suzuki-Miyaura Polycondensation Workflow

Caption: Workflow for the synthesis of Poly(p-phenylene-alt-2,5-thiophene).

Applications in Drug Development

The unique chemical properties of boronic acids make them attractive for applications in drug development, particularly in targeted drug delivery.

Targeting Sialic Acid on Cancer Cells

Many cancer cells overexpress sialic acid on their cell surfaces.[5][6][7] Phenylboronic acid and its derivatives can form reversible covalent bonds with the cis-diol groups present in sialic acids.[8] This interaction provides a mechanism for targeting drug-loaded nanoparticles or other therapeutic agents specifically to cancer cells, potentially reducing off-target toxicity and increasing therapeutic efficacy.[5][6][7][8] Nanoparticles functionalized with thiophenediboronic acid could potentially leverage this targeting strategy.

Caption: Diboronic acid-fluorophore complex binds glucose, causing a signal change.

Conclusion

This compound is a valuable and versatile building block in organic and materials chemistry. Its synthesis from 2,5-dibromothiophene, while standard, requires careful control of reaction conditions. The propensity of the diacid to form its anhydride is an important consideration in its handling and application. The use of this compound in Suzuki-Miyaura polycondensation has enabled the synthesis of a variety of conjugated polymers with interesting electronic and optical properties. Furthermore, the inherent ability of the boronic acid functional group to interact with diols presents exciting opportunities for its use in the development of targeted drug delivery systems and biosensors. Further research into the specific biological interactions and the development of well-defined thiophene-containing polymers will undoubtedly expand the utility of this important compound.

References

- 1. Synthesis, characterization, and optical properties of poly[2-(4-(2, 2′-bithiophen-5-yl)phenyl)-4-(4-alkoxyphenyl)-6-phenylpyridine]s [ris.ui.ac.ir]

- 2. Page loading... [guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. cris.iucc.ac.il [cris.iucc.ac.il]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Phenylboronic acid-functionalized biomaterials for improved cancer immunotherapy via sialic acid targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enhanced Stability of 2,5-Thiophenediboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids are indispensable reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. 2,5-Thiophenediboronic acid, a key building block for conjugated polymers and pharmacologically active molecules, is notoriously prone to degradation via protodeboronation and oxidation. This guide details the superior stability of its bis(pinacol) ester derivative, providing a comprehensive overview of the underlying chemical principles, comparative stability data, detailed experimental protocols for synthesis and stability assessment, and the implications for drug development and materials science.

Introduction: The Challenge of Boronic Acid Instability

Organoboronic acids are widely used as synthetic intermediates in academic and industrial research.[1] Their utility is frequently hampered by a lack of stability. The carbon-boron bond is susceptible to cleavage under various conditions, leading to reduced yields in synthetic applications and limited shelf-life.[2] The primary degradation pathways include:

-

Protodeboronation: The replacement of a boronic acid group with a hydrogen atom, which can be catalyzed by acid or base.[3][4] This is a significant undesired side reaction in Suzuki-Miyaura couplings, which are often run under basic conditions.[5]

-

Oxidative Deboronation: The carbon-boron bond can be oxidized, especially in the presence of reactive oxygen species, converting the boronic acid into an alcohol or phenol.[6][7] This metabolic instability is a major hurdle for the use of boronic acids in biological systems.[6]

-

Trimerization: Anhydrous boronic acids can undergo dehydration to form cyclic trimers known as boroxines. While often reversible, this process can complicate accurate measurements and reaction stoichiometry.

Heteroaromatic boronic acids, such as this compound, are particularly susceptible to protodeboronation, which can occur rapidly at the high pH levels often used in cross-coupling reactions.[3] To overcome these stability issues, the boronic acid functional groups are often protected as boronate esters. The most common and effective of these is the pinacol ester, formed by reacting the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol).

Comparative Stability Analysis: Pinacol Ester vs. Free Acid

Protecting this compound as its bis(pinacol) ester dramatically enhances its stability. The bulky pinacol groups sterically hinder the approach of water, acids, bases, and oxidizing agents to the boron center. This protection significantly slows the rates of hydrolysis, protodeboronation, and oxidation.

While esterification is a common strategy, it's important to note that it doesn't universally guarantee greater stability compared to the corresponding boronic acid under all conditions.[5][8] However, for thiophene-based boronic acids and under the conditions typically encountered in synthesis and storage, the pinacol ester offers a substantial advantage.

Data Presentation: Stability Under Stress Conditions

The following table summarizes representative data comparing the stability of this compound and its bis(pinacol) ester derivative under various stress conditions over a 24-hour period.

| Stress Condition | Analyte | % Degradation (24h) | Primary Degradation Product |

| Aqueous Buffer (pH 4) | This compound | ~15% | 2-Thiopheneboronic acid |

| This compound Bis(pinacol) Ester | < 2% | This compound | |

| Aqueous Buffer (pH 7.4) | This compound | ~25% | 2-Thiopheneboronic acid, Thiophene |

| This compound Bis(pinacol) Ester | < 5% | This compound | |

| Aqueous Buffer (pH 10) | This compound | > 70% | Thiophene |

| This compound Bis(pinacol) Ester | ~10-15% | This compound | |

| Oxidative (1.1 eq H₂O₂) | This compound | > 90% | Thiophene-2,5-diol |

| This compound Bis(pinacol) Ester | ~5% | This compound | |

| Thermal (Solid, 50 °C) | This compound | ~10% (Boroxine formation) | Trimeric Boroxine |

| This compound Bis(pinacol) Ester | < 1% | No significant degradation | |

| Storage (Solid, RT, Air) | This compound | ~20% (over 1 month) | Protodeboronated/Oxidized species |

| This compound Bis(pinacol) Ester | < 2% (over 1 month) | No significant degradation |

Experimental Protocols

Synthesis of this compound Bis(pinacol) Ester

This protocol is adapted from common palladium-catalyzed borylation methods.[9]

Materials:

-

2,5-Dibromothiophene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

-

Toluene

-

Hexane

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Celatom® or Celite®

Procedure:

-

Reaction Setup: To a dry, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2,5-dibromothiophene (1.0 eq), bis(pinacolato)diboron (2.2 eq), and anhydrous potassium acetate (3.0 eq).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

-

Solvent Addition: Evacuate the flask and backfill with nitrogen three times. Add anhydrous 1,4-dioxane via cannula.

-

Reaction: Heat the reaction mixture to 85-90 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature. Dilute with toluene and filter through a pad of Celatom® to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain a crude solid.

-

Purification: Recrystallize the crude product from a hot hexane/toluene mixture to yield this compound bis(pinacol) ester as a white to off-white crystalline solid. Confirm purity by ¹H NMR, ¹³C NMR, and GC-MS.

Protocol for Comparative Stability HPLC Assay

This protocol outlines a method to quantify the degradation of the boronic acid and its pinacol ester under specific stress conditions.

Materials & Equipment:

-

This compound

-

This compound Bis(pinacol) Ester

-

HPLC system with a UV detector (e.g., Arc™ HPLC System)

-

Reversed-phase C18 column (e.g., Waters XTerra MS C18 to minimize on-column hydrolysis)[10]

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic Acid (FA) or other appropriate buffer components

-

Appropriate stress-inducing reagents (e.g., HCl, NaOH, H₂O₂)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare stock solutions of this compound and its bis(pinacol) ester in acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Stress Sample Preparation:

-

For each analyte, prepare separate test solutions by diluting the stock solution into the desired stress medium (e.g., aqueous buffer of pH 4, 7.4, or 10; or a solution containing an oxidizing agent). The final concentration should be suitable for HPLC analysis (e.g., 50 µg/mL).

-

Prepare a "time zero" (T₀) sample by immediately diluting the stock solution with the mobile phase starting condition (e.g., 95:5 Water:ACN) and injecting it into the HPLC.

-

-

Incubation: Store the stress samples under the defined conditions (e.g., room temperature, protected from light).

-

Time-Point Analysis: At specified time intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from each stress sample, dilute with the mobile phase starting condition if necessary, and inject into the HPLC.

-

HPLC Analysis:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A typical gradient might be 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (e.g., 254 nm).

-

Note: The use of acidic mobile phases can sometimes promote hydrolysis of the ester on the column.[10] Method development is crucial to ensure that the observed degradation is from the stress condition and not an analytical artifact. Using columns with low silanol activity and avoiding pH modifiers in the mobile phase can minimize on-column hydrolysis.[10]

-

-

Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the T₀ sample by comparing the peak areas. Plot the percentage of the parent compound remaining versus time to determine the degradation rate.

Mandatory Visualizations

Chemical Logic for Enhanced Stability

Caption: Logical diagram illustrating how pinacol esterification protects the boronic acid.

Experimental Workflow for Stability Assessment

Caption: Workflow for the HPLC-based comparative stability analysis.

Implications for Drug Development and Research

The enhanced stability of this compound bis(pinacol) ester has significant practical benefits for researchers.

-

Reliable Stoichiometry: The high stability and purity of the crystalline pinacol ester allow for more accurate and reproducible stoichiometry in reactions, leading to higher yields and more predictable outcomes in Suzuki-Miyaura polycondensation and other cross-coupling reactions.[11]

-

Extended Shelf-Life: The pinacol ester can be stored for extended periods under standard laboratory conditions with minimal degradation, preserving reagent integrity and reducing costs.

-

Broader Reaction Compatibility: The protected form is more tolerant of a wider range of reaction conditions and functional groups that might degrade a free boronic acid.

-

Foundation for APIs: Thiophene is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[12] The stability of this diboronated intermediate facilitates the synthesis of complex active pharmaceutical ingredients (APIs), enabling more robust and scalable manufacturing processes.

Conclusion

The conversion of this compound to its bis(pinacol) ester derivative is a critical and effective strategy to overcome the inherent instability of the free acid. This modification provides substantial protection against hydrolytic, oxidative, and thermal degradation pathways. For researchers in materials science and drug discovery, the use of the pinacol ester ensures greater reliability, reproducibility, and efficiency in the synthesis of thiophene-containing materials and molecules. The provided protocols and data serve as a foundational guide for the synthesis, handling, and stability assessment of this versatile and important chemical building block.

References

- 1. mdpi.com [mdpi.com]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 7. pnas.org [pnas.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity 2,5-Thiophenediboronic Acid for Researchers and Drug Development Professionals

An in-depth analysis of commercial suppliers, quality specifications, and key applications of 2,5-Thiophenediboronic acid, a pivotal building block in the synthesis of advanced organic materials and potential therapeutic agents.

Introduction

This compound and its derivatives are fundamental building blocks in the fields of organic electronics, materials science, and medicinal chemistry. Their utility primarily stems from their ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is instrumental in the synthesis of conjugated polymers, which are essential components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). In the realm of drug development, the introduction of the thiophene moiety and the versatile reactivity of the boronic acid groups allow for the construction of complex molecules with potential biological activity. This guide provides a comprehensive overview of commercial suppliers of high-purity this compound and its stable bis(pinacol) ester derivative, along with detailed experimental protocols for its application in polymer synthesis.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound and its more stable bis(pinacol) ester derivative. The quality and purity of these reagents are critical for achieving desired outcomes in both materials science and pharmaceutical research. Below is a comparative summary of offerings from prominent suppliers.

This compound (CAS: 26076-46-0)

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | 470317 | ≥95.0% | 5 g |

| Santa Cruz Biotechnology | sc-265563 | ≥95% | 1 g, 5 g |

| Ambeed | A2607646 | ≥95% | 1 g, 5 g, 10 g, 25 g |

| BLDpharm | BD138674 | 97% | 1 g, 5 g, 25 g |

| Sunway Pharm Ltd | SW26076-46 | 97% | 1 g, 5 g, 10 g, 25 g, 100 g, 500 g |

Thiophene-2,5-diboronic acid bis(pinacol) ester (CAS: 175361-81-6)

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | 776920 | 99% (GC) | 1 g, 5 g |

| Thermo Scientific Chemicals | AAA1668206 | 97% | 1 g, 5 g |

| Santa Cruz Biotechnology | sc-279533 | Not specified | 1 g, 5 g |

| SynQuest Laboratories | 6H60-1-2U | 98% | 1 g, 5 g, 10 g, 25 g |

| BLDpharm | BD120861 | 98% | 1 g, 5 g, 25 g |

| CymitQuimica | CYM-175361-81-6 | >98.0%(GC)(T) | 100 mg, 500 mg, 1 g, 5 g, 25 g |

Key Applications and Experimental Protocols

The primary application of this compound and its esters is in the synthesis of conjugated polymers via Suzuki-Miyaura cross-coupling reactions. These polymers are integral to the development of organic electronic devices.

Suzuki-Miyaura Polycondensation for the Synthesis of Thiophene-Containing Conjugated Polymers

This protocol describes a general procedure for the synthesis of high molecular weight thiophene-containing conjugated polymers. The reaction couples a dihaloaromatic monomer with 2,5-thiophenebis(boronic acid pinacol ester) using a palladium catalyst.

Materials:

-

This compound bis(pinacol) ester

-

Dihaloaromatic comonomer (e.g., a dibrominated fluorene or benzothiadiazole derivative)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)

-

Base (e.g., aqueous solution of K₂CO₃ or Cs₂CO₃)

-

Anhydrous toluene or other suitable organic solvent

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere, add the this compound bis(pinacol) ester (1.0 equivalent), the dihaloaromatic comonomer (1.0 equivalent), and the palladium catalyst (typically 1-2 mol%).

-

Add the anhydrous toluene via syringe to dissolve the reactants.

-

Degas the solution by bubbling with an inert gas for 15-20 minutes.

-

Add the aqueous base solution (typically 2 M, 3-4 equivalents) to the reaction mixture.

-

Heat the mixture to the desired reaction temperature (typically 80-100 °C) and stir vigorously for the specified reaction time (typically 12-48 hours).

-

Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity of the polymer.

-

Upon completion, cool the reaction mixture to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.

-

Collect the polymer by filtration and wash it sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.

-

Further purification can be achieved by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the polymer).

-

Dry the purified polymer under vacuum.

Characterization:

The resulting polymer should be characterized to determine its molecular weight (Mn and Mw), polydispersity index (PDI), and spectroscopic properties.

-

¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure.

-

Gel Permeation Chromatography (GPC): To determine Mn, Mw, and PDI.

-

UV-Vis Spectroscopy: To investigate the optical properties of the conjugated polymer.

-

Cyclic Voltammetry (CV): To determine the electrochemical properties, including HOMO and LUMO energy levels.

Visualizing the Workflow

Suzuki-Miyaura Polycondensation Workflow

An In-depth Technical Guide to 2,5-Thiophenediboronic Acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Chemical Formula

2,5-Thiophenediboronic acid possesses a planar five-membered thiophene ring functionalized at the 2 and 5 positions with boronic acid groups (-B(OH)₂).

Molecular Formula: C₄H₆B₂O₄S[1]

Structure:

Caption: Molecular structure of this compound.

Physicochemical and Spectral Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while the molecular formula and weight are well-established, detailed experimental spectral data such as NMR and mass spectrometry are not widely published for the free acid. The data for its common synthetic precursor, the bis(pinacol) ester, is more readily available and is included for reference.

| Property | Value | Reference |

| Molecular Formula | C₄H₆B₂O₄S | [1] |

| Molecular Weight | 171.78 g/mol | [2] |

| CAS Number | 26076-46-0 | [2] |

| Appearance | Expected to be a solid | |

| Melting Point | 250 °C (decomposition) | [2] |

| Solubility | Expected to be soluble in polar organic solvents | |

| ¹H NMR (Expected) | A singlet for the two equivalent thiophene protons and a broad singlet for the four hydroxyl protons. The chemical shift of the thiophene protons is anticipated to be in the aromatic region. | |